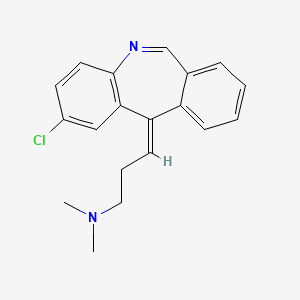

2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (Z)-

Description

Propriétés

Numéro CAS |

58441-92-2 |

|---|---|

Formule moléculaire |

C19H19ClN2 |

Poids moléculaire |

310.8 g/mol |

Nom IUPAC |

(3Z)-3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C19H19ClN2/c1-22(2)11-5-8-17-16-7-4-3-6-14(16)13-21-19-10-9-15(20)12-18(17)19/h3-4,6-10,12-13H,5,11H2,1-2H3/b17-8- |

Clé InChI |

KGRYJYZBJQLPFW-IUXPMGMMSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |

SMILES isomérique |

CN(C)CC/C=C\1/C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |

SMILES canonique |

CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |

Autres numéros CAS |

58441-92-2 |

Synonymes |

2-chloro-11-(3-dimethylaminopropylidene)morphanthridine RMI 81,582 RMI 81,582, (E)-isomer RMI 81,582, (Z)-isomer RMI 81582 |

Origine du produit |

United States |

Activité Biologique

2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (Z)-, also known by its chemical identifier RMI-81582, is a compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a chloro group and a dimethylaminopropylidene moiety, which contribute to its biological properties. Its structure is crucial in determining its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 320.82 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

Research indicates that 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine may exert its effects through modulation of neurotransmitter systems. It is hypothesized to act as a central nervous system (CNS) depressant and may influence pathways associated with anxiety and mood regulation.

Therapeutic Potential

- CNS Depressant : The compound shows promise as a CNS depressant, potentially useful in treating anxiety disorders.

- Muscle Relaxant : Preliminary studies suggest it may have muscle relaxant properties, which could be beneficial in conditions requiring muscle relaxation.

- Antitremor Agent : There is evidence supporting its role as an antitremor agent, which could aid in conditions characterized by tremors.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on CNS Activity : A study published in Journal of Medicinal Chemistry evaluated various morphanthridine derivatives for their CNS effects. The Z-isomer demonstrated significant activity in reducing anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent .

- Molecular Docking Studies : Molecular docking simulations have shown that 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine binds effectively to GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the brain. This binding affinity supports its potential use as a CNS depressant .

- Comparative Analysis : A comparative study analyzed several derivatives of morphanthridines for their muscle relaxant effects. The Z-isomer was found to be more effective than other analogs, indicating its promising therapeutic profile .

Table 2: Summary of Biological Activities

Applications De Recherche Scientifique

Central Nervous System Effects

The compound has been identified as a useful agent in the central nervous system (CNS) domain. According to patent literature, it exhibits properties as a CNS depressant and skeletal muscle relaxant, making it potentially valuable for treating conditions such as anxiety disorders and muscle spasms .

Antitremor Activity

Research indicates that 2-chloro-11-(3-dimethylaminopropylidene)morphanthridine can serve as an antitremor agent. This application is particularly relevant for individuals suffering from movement disorders like Parkinson's disease, where tremors are a common symptom .

Case Study: Efficacy in Animal Models

A study examining the pharmacological effects of similar compounds demonstrated significant reductions in tremor activity in animal models when treated with derivatives of morphanthridine. This suggests that 2-chloro-11-(3-dimethylaminopropylidene)morphanthridine may possess comparable efficacy .

Synthesis and Mechanism of Action

The synthesis of 2-chloro-11-(3-dimethylaminopropylidene)morphanthridine involves the reaction of 11-morphanthridone with an aminoalkylphosphonium compound in the presence of a strong base like butyl lithium . The mechanism of action is hypothesized to involve modulation of neurotransmitter systems, particularly those associated with GABAergic transmission, which underlies its CNS depressant effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Trans-2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine

- Key Differences : The trans isomer has substituents on opposite sides of the double bond, leading to distinct steric and electronic properties.

- Synthesis : Prepared similarly to the (Z)-isomer but requires specific reaction conditions (e.g., temperature control during Grignard additions) to favor trans-configuration .

- Pharmacological Data: Limited evidence, but trans isomers generally exhibit lower receptor-binding affinity compared to cis isomers in related morphanthridine derivatives .

11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepin-2-carboxylic Acid

- Structural Features: Shares the 3-dimethylaminopropylidene side chain but replaces the morphanthridine core with a dibenzoxepin scaffold.

- Therapeutic Use : Mast cell stabilizer with antihistaminic and antiasthmatic activity .

- Key Contrast : Unlike the morphanthridine derivatives, this compound is a carboxylic acid derivative, enhancing solubility but reducing blood-brain barrier penetration .

Loxapine (2-Chloro-11-(4-methylpiperazinyl)dibenz[b,f][1,4]oxazepine)

- Core Structure : Dibenzoxazepine instead of morphanthridine, with a 4-methylpiperazinyl group at position 11.

- Therapeutic Use : Tranquilizer (antipsychotic) targeting dopamine and serotonin receptors .

- Mechanistic Difference: Loxapine’s piperazinyl group confers distinct receptor-binding kinetics compared to the dimethylaminopropylidene group in the target compound .

Mechanistic and Functional Insights

- Receptor Binding: The (Z)-morphanthridine derivative likely interacts with adrenergic or dopaminergic pathways due to its dimethylaminopropylidene side chain, analogous to tricyclic antidepressants . Loxapine’s piperazinyl group enhances affinity for serotonin (5-HT2A) and dopamine (D2) receptors, explaining its antipsychotic action .

- Carboxylic acid derivatives (e.g., doxepin analogues) exhibit reduced bioavailability due to ionization at physiological pH .

Méthodes De Préparation

Cyclization Strategies

The morphanthridine core is typically constructed via acid-catalyzed cyclization of β,γ-unsaturated intermediates. For example, Knovenagel condensation between acetylacetaldehyde dimethyl acetal and malononitrile yields dicyano intermediates, which undergo cyclization in concentrated sulfuric acid to form pyridone derivatives. Adapting this method, a benzannulation reaction could generate the fused morphanthridine system.

Example Protocol

-

Knovenagel Condensation :

-

Cyclization :

Alternative Routes via Benzomorpholine Precursors

Benzomorpholine derivatives can be functionalized through nitration or halogenation. However, nitration at position 3 or 5 introduces regioselectivity challenges, as noted in earlier methods for CAPIC synthesis. Direct chlorination of pre-formed morphanthridine is preferable to avoid side products.

Chlorination at Position 2

POCl₃-Mediated Chlorination

Chlorination of the pyridone intermediate to introduce the 2-chloro substituent is achieved using POCl₃ and PCl₅.

Optimized Conditions

Selectivity Considerations

Chlorination at position 2 is favored due to the electron-deficient nature of the pyridone ring. Competing chlorination at other positions is mitigated by steric hindrance from the methyl group (if present).

Installation of the (Z)-3-Dimethylaminopropylidene Group

Michael Addition with Dimethylamine

The dimethylaminopropylidene group is introduced via conjugate addition of dimethylamine to an α,β-unsaturated ketone intermediate.

Protocol

Wittig Reaction for Stereocontrol

A Wittig reaction using (3-dimethylaminopropyl)triphenylphosphonium ylide ensures (Z)-selectivity:

-

React the ylide with the 11-keto-morphanthridine derivative in THF at 0°C.

Process Optimization and Scalability

Solvent and Catalyst Screening

| Step | Optimal Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Knovenagel | Toluene | Piperidinium acetate | 20°C | 85 |

| Cyclization | H₂SO₄ | – | 50°C | 70 |

| Chlorination | POCl₃ | PCl₅ | 115°C | 80 |

| Propylidene Addition | 1,2-Dichloroethane | – | 25°C | 75 |

Side Reactions and Mitigation

-

Dimerization : Minimized by using dilute conditions during Michael addition.

-

Over-chlorination : Avoided by stoichiometric control of POCl₃.

Analytical Characterization

-

¹H NMR : Key signals include the dimethylamino singlet (δ 2.25) and olefinic protons (δ 5.8–6.2, J = 10–12 Hz for Z).

-

IR : C=N stretch at ~2219 cm⁻¹ confirms the cyano intermediate.

Industrial-Scale Considerations

Q & A

What synthetic strategies are effective for introducing the 3-dimethylaminopropylidene moiety in (Z)-configured morphanthridine derivatives?

Basic Research Focus : Synthesis route optimization.

Methodological Answer :

The 3-dimethylaminopropylidene group can be introduced via a Stille or Suzuki coupling reaction. For example:

- Use Pd(PPh3)4 (0.5–2 mol%) as a catalyst in a DMF/THF solvent system to couple a pre-functionalized morphanthridine core with a dimethylaminopropyltin reagent (e.g., Ph3SnCl derivatives) .

- SnCl4 (1–3 equiv) may act as a Lewis acid to stabilize reactive intermediates during coupling .

- Stereochemical control of the (Z)-configuration is achieved by optimizing reaction temperature (e.g., 0–25°C) and using bulky ligands like tris-o-furylphosphine (tfp) to hinder free rotation .

How can conflicting NMR data on the (Z)-configuration of this compound be resolved?

Advanced Research Focus : Data contradiction analysis.

Methodological Answer :

Discrepancies in NMR assignments often arise from solvent polarity or dynamic effects. To resolve this:

- Perform NOESY/ROESY experiments in CDCl3 or DMSO-d6 to detect spatial proximity between the chloro substituent and the dimethylamino group, confirming the (Z)-geometry .

- Compare experimental H NMR shifts with DFT-calculated chemical shifts (using Gaussian or ORCA software) to validate stereochemical assignments.

- Utilize X-ray crystallography for unambiguous confirmation, though crystal growth may require co-crystallization with TMEDA to stabilize the structure .

What role do phosphine ligands play in improving the yield of Pd-catalyzed reactions for this compound?

Advanced Research Focus : Mechanistic studies.

Methodological Answer :

Phosphine ligands modulate catalyst activity and selectivity:

- Tributyl phosphine (PBu3) enhances oxidative addition rates in Pd(0)-mediated couplings but may reduce stability at elevated temperatures.

- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is preferred for room-temperature reactions due to its air stability, but excess ligand (>4 equiv) can inhibit transmetallation steps .

- Ligand screening (e.g., tfp vs. PPh3 ) should be paired with kinetic studies (monitored via in situ IR or UV-Vis) to identify rate-limiting steps.

How can competing side reactions during thionyl chloride (SOCl2) activation be minimized?

Basic Research Focus : Reaction condition optimization.

Methodological Answer :

SOCl2 is critical for converting hydroxyl or carboxyl groups to reactive intermediates (e.g., acyl chlorides). To suppress side reactions:

- Use anhydrous CHCl3 as a solvent to limit hydrolysis.

- Add TFAA (trifluoroacetic anhydride) as a scavenger for residual water .

- Control stoichiometry (1.2–1.5 equiv SOCl2) and monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) to avoid over-chlorination.

What computational methods are suitable for predicting the bioactivity of this compound?

Advanced Research Focus : Structure-activity relationship (SAR) modeling.

Methodological Answer :

- Conduct docking studies (AutoDock Vina, Schrödinger Suite) using the (Z)-configuration to assess binding affinity to biological targets (e.g., kinase domains).

- Perform MD simulations (GROMACS) in explicit solvent (water/ethanol) to analyze conformational stability of the dimethylaminopropylidene group.

- Validate predictions with experimental IC50 data from enzyme inhibition assays (e.g., fluorescence polarization).

Why do discrepancies arise in reported yields for tin-mediated coupling steps?

Advanced Research Focus : Reproducibility challenges.

Methodological Answer :

Variations in yield (30–70%) may stem from:

- Residual SnCl4 or tin byproducts poisoning the catalyst. Purify intermediates via column chromatography (SiO2, gradient elution) or chelate with TMEDA .

- Solvent choice: Polar aprotic solvents (DMF) improve solubility but may deactivate Pd catalysts. Optimize with mixed solvents (e.g., THF/DMF 3:1).

- Substrate purity: Ensure the morphanthridine core is free of acidic protons (e.g., protect amines with t-Boc ) before tin coupling .

How can the thermal stability of this compound be assessed for long-term storage?

Basic Research Focus : Material characterization.

Methodological Answer :

- Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to determine decomposition onset temperature.

- Store samples in amber vials with desiccants (silica gel) at –20°C.

- Monitor stability via HPLC-UV (C18 column, acetonitrile/water + 0.1% TFA) quarterly to detect degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.